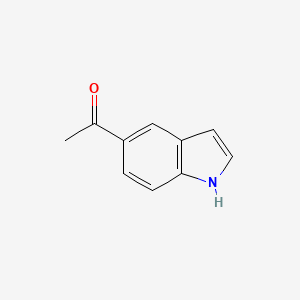

1-(1H-indol-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFIUEUUROFVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201481 | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53330-94-2 | |

| Record name | 1-(1H-Indol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53330-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-indol-5-yl)ethanone from Indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic routes for the preparation of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical research, from indole-5-carboxylic acid. The guide provides a comparative analysis of the most viable methods, detailed experimental protocols, and a discussion of critical process parameters.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation from the readily available indole-5-carboxylic acid is a crucial transformation. This document outlines two principal and effective methods for this conversion: the Weinreb amide synthesis route and the direct organolithium route. Each pathway is presented with a thorough examination of its advantages, challenges, and procedural details to aid researchers in selecting the most suitable method for their specific needs. A key consideration in both approaches is the potential need for protection of the indole N-H group to prevent unwanted side reactions with the organometallic reagents employed.

Method 1: The Weinreb Amide Synthesis Route

The Weinreb amide synthesis is a widely recognized and reliable method for the preparation of ketones from carboxylic acids.[1] This two-step process involves the initial conversion of the carboxylic acid to a Weinreb-Nahm amide, followed by the reaction of this amide with an organometallic reagent to yield the desired ketone.[2][3] This method is particularly advantageous as the intermediate Weinreb amide is stable and does not typically undergo over-addition of the organometallic reagent, a common side reaction with other carboxylic acid derivatives.

Experimental Protocol: Weinreb Amide Route

Step 1: Synthesis of N-methoxy-N-methyl-1H-indole-5-carboxamide (Weinreb Amide of Indole-5-carboxylic Acid)

A common method for this transformation involves the activation of the carboxylic acid with a coupling agent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. One effective coupling agent is 1,1'-carbonyldiimidazole (CDI).

-

Materials:

-

Indole-5-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of indole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF at room temperature, add CDI (1.1 eq) in one portion.

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and the solution becomes homogeneous.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methyl-1H-indole-5-carboxamide.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound from N-methoxy-N-methyl-1H-indole-5-carboxamide

-

Materials:

-

N-methoxy-N-methyl-1H-indole-5-carboxamide

-

Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-methoxy-N-methyl-1H-indole-5-carboxamide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the methylmagnesium bromide solution (1.2-1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data (Illustrative)

| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1. Weinreb Amide Formation | Indole-5-carboxylic acid | N-methoxy-N-methyl-1H-indole-5-carboxamide | CDI, N,O-dimethylhydroxylamine HCl | DCM/THF | RT | 12-24 h | 80-95 |

| 2. Ketone Synthesis | Weinreb Amide | This compound | CH₃MgBr | THF | 0 °C to RT | 1-3 h | 75-90 |

Note: Yields are illustrative and based on typical outcomes for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Method 2: The Direct Organolithium Route

A more direct approach for the conversion of carboxylic acids to ketones involves the use of organolithium reagents. This method typically requires at least two equivalents of the organolithium reagent. The first equivalent acts as a base to deprotonate the carboxylic acid, while the second equivalent acts as a nucleophile, attacking the resulting carboxylate to form a stable dianionic tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the ketone.

Experimental Protocol: Direct Organolithium Route

-

Materials:

-

Indole-5-carboxylic acid

-

Methyllithium (CH₃Li) solution in diethyl ether or THF (e.g., 1.6 M)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add the methyllithium solution (2.2-2.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data (Illustrative)

| Reaction | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| Direct Conversion with Methyllithium | Indole-5-carboxylic acid | This compound | CH₃Li | THF | -78 °C to RT | 2-4 h | 60-80 |

Note: Yields are illustrative and based on typical outcomes for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Consideration of N-H Reactivity and Protection

The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and will be deprotonated by strong bases like organolithium and Grignard reagents. In the direct organolithium route, an additional equivalent of the organolithium reagent will be consumed to deprotonate the N-H, in addition to the deprotonation of the carboxylic acid. While the reaction can still proceed, this can affect the stoichiometry and potentially lead to lower yields.

For the Weinreb amide route, the N-H is also susceptible to deprotonation by the Grignard reagent in the second step. To ensure a cleaner reaction and potentially higher yields, protection of the indole nitrogen may be considered.

N-Protection Strategy (Optional)

Common protecting groups for the indole nitrogen that are stable to organometallic reagents include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), and triisopropylsilyl (TIPS). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

Example: Boc Protection

-

React indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to afford N-Boc-indole-5-carboxylic acid.

-

Carry out the conversion to the ketone using either the Weinreb amide or the direct organolithium route.

-

Deprotect the N-Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Diagrams

Synthetic Workflow: Weinreb Amide Route

Caption: A two-step synthesis via a Weinreb amide intermediate.

Synthetic Workflow: Direct Organolithium Route

Caption: A one-pot conversion using an organolithium reagent.

Logical Relationship: Consideration of N-H Reactivity

Caption: Decision process regarding indole N-H protection.

Conclusion

Both the Weinreb amide and the direct organolithium routes represent viable methods for the synthesis of this compound from indole-5-carboxylic acid. The Weinreb amide approach offers higher yields and fewer side reactions due to the stability of the intermediate amide, making it a more robust and often preferred method. The direct organolithium route provides a more concise synthesis, though it may require careful control of stoichiometry and can be lower yielding. The decision to employ an N-protection strategy will depend on the desired purity and yield of the final product, as well as the specific conditions of the chosen synthetic route. This guide provides the necessary foundational information for researchers to successfully implement these transformations in their synthetic endeavors.

References

Physicochemical Properties of 1-(1H-indol-5-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole. The information herein is curated for professionals in research and development, offering key data, experimental methodologies, and workflow visualizations to support scientific endeavors.

Core Physicochemical Data

This compound is an indole derivative with the chemical formula C₁₀H₉NO. Its fundamental properties are crucial for applications in chemical synthesis, pharmacology, and materials science.

| Property | Value | Source(s) |

| CAS Number | 53330-94-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 284.68 °C to 333.9°C (estimates) | [2] |

| Density | ~1.2 g/cm³ | [2] |

| pKa (Predicted) | 16.06 ± 0.30 | |

| XLogP3 | 2.0 | |

| Flash Point | ~163.7 °C | [2] |

Synthetic Pathway Overview

The synthesis of this compound can be achieved from indole-5-carboxylic acid. The process involves the reaction with an organolithium reagent followed by purification. A generalized workflow for this synthesis is presented below.

References

1-(1H-indol-5-yl)ethanone CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of 1-(1H-indol-5-yl)ethanone, a key intermediate in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 5-acetylindole, is an indole derivative with the chemical formula C₁₀H₉NO.[1][2][3] Its structure consists of an indole ring system substituted with an acetyl group at the 5-position.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53330-94-2 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [3] |

| Alternate Names | 5-Acetylindole, 5-Indolyl-methylketone | [2] |

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The available data is summarized below.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.846 | br s | 1H | Indole N-H |

| 8.356 | s | 1H | Indole C4-H |

| 7.917 | d | 1H | Indole C6-H |

| 7.449-7.297 | m | 2H | Indole C2-H, C7-H |

| 6.690 | m | 1H | Indole C3-H |

| 2.713 | s | 3H | Acetyl -CH₃ |

| Solvent: CDCl₃[1] |

¹³C NMR Spectroscopy

Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| LC/MS | 160 | [M+H]⁺ |

| [M = Molecular Ion][1] |

Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed experimental protocols derived from reported procedures.

Synthesis from Indole-5-carboxylic Acid

This protocol outlines the synthesis of this compound from indole-5-carboxylic acid using methyl lithium.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Methodology:

-

To a solution of indole-5-carboxylic acid (10 g, 62.05 mmol) in anhydrous tetrahydrofuran (1000 mL), a solution of methyl lithium (1.6M in diethyl ether, 150 mL) is added dropwise over a period of 60 minutes.

-

The resulting precipitate is stirred at ambient temperature for 40 hours.[1]

-

The reaction mixture is then cooled to 0°C and cautiously quenched by the addition of water (5 mL) until the effervescence ceases.

-

The solvent is removed under reduced pressure.

-

The resulting slurry is partitioned between dichloromethane (500 mL) and water (100 mL).

-

The organic layer is washed sequentially with 1N hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine, followed by drying over sodium sulfate.

-

The crude product is purified by silica gel chromatography using a gradient of 30% to 50% ethyl acetate in heptane to yield this compound.[1]

Synthesis via Grignard Reagent

This alternative protocol utilizes a Grignard reagent for the synthesis.

Experimental Workflow

Caption: Grignard-based synthesis of this compound.

Methodology:

-

A crude product from a preceding reaction is dissolved in THF (20 mL).

-

A 1.4 M solution of methylmagnesium bromide (11.2 mL, 15.6 mmol) in a 3:1 mixture of THF and toluene is added dropwise to the solution.

-

The solution is allowed to warm to room temperature and is then stirred at 50°C for 1 hour.[1]

-

After the reaction, 1N aqueous HCl (50 mL) is slowly added.

-

The mixture is partitioned between ethyl acetate (200 mL) and 1N aqueous NaOH (200 mL).

-

The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexanes, to afford this compound as a white powder.[1]

References

A Technical Guide to the Solubility of 1-(1H-indol-5-yl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(1H-indol-5-yl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes established protocols and a logical workflow for solubility assessment.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and analytical method development. Understanding and predicting its behavior in different solvent systems is paramount for efficient and scalable chemical processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| Melting Point | 94-95 °C | [3] |

| Boiling Point | 333.9°C at 760 mmHg | [3] |

| XLogP3 | 2 | [1][3] |

| pKa | 16.06 ± 0.30 (Predicted) | [4] |

Qualitative Solubility Profile

-

Tetrahydrofuran (THF) [3]

-

Ethyl acetate (EtOAc) [3]

-

Dichloromethane (DCM) [3]

-

Dimethylformamide (DMF) (Inferred from a similar indole derivative)[5]

-

Dimethyl sulfoxide (DMSO) (Inferred from a similar indole derivative)[5]

It is expected to have lower solubility in non-polar hydrocarbon solvents like heptane and hexanes, as these are used as anti-solvents during purification.[3]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols are recommended.

4.1. General Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, acetonitrile, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

4.2. Qualitative Solubility Classification

This method provides a rapid assessment of solubility in a range of solvents and can guide the selection of solvents for further quantitative analysis.[6][7]

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[6]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is sparse in the current literature, this guide provides the necessary theoretical and practical framework for researchers to determine these crucial parameters. The provided experimental protocols and logical workflow offer a systematic approach to generating reliable and reproducible solubility data, which is essential for advancing research and development activities involving this compound.

References

Technical Guide: Physicochemical Properties of 1-(1H-indol-5-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting and boiling points of 1-(1H-indol-5-yl)ethanone, a significant heterocyclic ketone in medicinal chemistry. This guide provides critically evaluated data, standardized experimental protocols for its determination, and a visual representation of the analytical workflow.

Physicochemical Data Summary

The accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound, providing insights into its purity, stability, and intermolecular forces. For this compound (CAS No: 53330-94-2), the following physical properties have been reported.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 94-96 °C | [3][4] |

| Boiling Point | 284.68 °C (estimate) | [3] |

| 333.9 °C at 760 mmHg | [4] | |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

Note: Discrepancies in reported boiling points may arise from different experimental conditions or computational estimation methods.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, applicable to crystalline solids like this compound.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is indicative of the compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.

-

The recorded range (e.g., 94-96 °C) constitutes the melting point.

-

Boiling Point Determination (Distillation Method)

This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure. For a high-boiling-point solid like this compound, this would be performed on a molten sample under controlled conditions.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Receiving flask

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled. The distillation flask is placed in the heating mantle.

-

Sample and Boiling Chips: The flask is charged with a sufficient quantity of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: A thermometer is inserted through the adapter such that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Heating: The sample is heated gently. As the substance boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.

-

Data Recording: The stable temperature at which the liquid is actively boiling and its vapor is condensing into the receiver is recorded as the boiling point. The atmospheric pressure should be noted, as boiling point is pressure-dependent.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound and a specific workflow for its synthesis and purification, which precedes property determination.

Caption: Workflow for Physicochemical Characterization.

Caption: Synthesis and Purification Pathway.[4]

References

Spectroscopic Characterization of 1-(1H-indol-5-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(1H-indol-5-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and explores the relevance of the indole scaffold in significant biological pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while proton NMR and mass spectrometry data are available for the target compound, definitive experimental carbon-13 NMR and infrared spectroscopy data were not found in the public domain at the time of this writing. Therefore, predicted values and data from closely related isomers are provided for comparative purposes.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.846 | Broad Singlet | 1H | N-H |

| 8.356 | Singlet | 1H | Ar-H |

| 7.917 | Doublet | 1H | Ar-H |

| 7.449-7.297 | Multiplet | 2H | Ar-H |

| 6.690 | Singlet | 1H | Ar-H |

| 2.713 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 198.5 | C=O |

| 137.9 | C |

| 131.5 | C |

| 126.2 | CH |

| 125.1 | C |

| 121.8 | CH |

| 120.5 | CH |

| 111.3 | CH |

| 103.2 | CH |

| 26.8 | -CH₃ |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from the isomeric 1-(1H-indol-3-yl)ethanone.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600-1450 | Medium to Strong | C=C Stretch (Aromatic) |

| ~1360 | Medium | -CH₃ Bend |

| ~800-700 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 160 | [M+H]⁺ |

| 159 | [M]⁺ |

The fragmentation pattern of acetyl indoles typically involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of spectroscopic grade KBr to a fine powder using a mortar and pestle.

-

Add 1-2 mg of the sample to the KBr powder (approximately 1:100 ratio of sample to KBr).

-

Grind the mixture thoroughly to ensure a homogeneous dispersion of the sample in the KBr.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

-

Biological Context and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the indole scaffold is a prominent feature in many compounds with significant therapeutic potential. Derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the CBP/EP300 and COX-2 pathways.

CBP/EP300 Bromodomain Signaling

The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression. Their bromodomains are responsible for recognizing acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation. Dysregulation of CBP/p300 activity is linked to various cancers.

Caption: CBP/EP300 signaling and potential inhibition.

Cyclooxygenase-2 (COX-2) Signaling

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. Chronic inflammation is a known driver of cancer development, and COX-2 is often overexpressed in various tumors.

Caption: COX-2 pathway and its role in disease.

The exploration of indole-based compounds as modulators of these and other signaling pathways remains an active area of research in drug discovery and development. The spectroscopic characterization of key intermediates like this compound is fundamental to advancing these efforts.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(1H-indol-5-yl)ethanone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1H-indol-5-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this indole derivative through meticulous data interpretation and standardized experimental protocols.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information. This guide presents a thorough examination of the ¹H and ¹³C NMR data, offering a foundational reference for researchers working with this and related molecules.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is a composite of available experimental findings and predicted values to provide a complete spectral assignment. All data is referenced to a standard solvent, Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.85 (br s) | Broad Singlet | - |

| H4 | 8.36 (s) | Singlet | - |

| H6 | 7.92 (d) | Doublet | 8.4 |

| H7 | 7.45 (d) | Doublet | 8.4 |

| H2 | 7.30 (m) | Multiplet | - |

| H3 | 6.69 (m) | Multiplet | - |

| -COCH₃ | 2.71 (s) | Singlet | - |

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C=O | 198.5 |

| C7a | 137.0 |

| C5 | 132.0 |

| C3a | 128.5 |

| C2 | 125.0 |

| C6 | 122.0 |

| C4 | 121.5 |

| C7 | 111.0 |

| C3 | 103.0 |

| -COCH₃ | 26.5 |

Note: Predicted ¹³C NMR data is based on computational models and is provided as a reference. Experimental verification is recommended.

Experimental Protocols

This section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity and contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.

-

Homogenization: Gently vortex the sample vial to ensure complete dissolution and a homogenous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity.

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectra.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the structural assignment of the NMR signals.

Caption: Workflow for the NMR analysis of this compound.

Caption: ¹H and ¹³C NMR signal assignments for this compound. (Note: A placeholder image is used in the DOT script; in a final document, this would be replaced with the actual molecular structure with labeled atoms).

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(1H-indol-5-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole, is a key heterocyclic compound featuring an indole nucleus substituted with an acetyl group. The indole ring is a significant pharmacophore in modern drug discovery. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and metabolic profiling. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathway of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of the fragmentation cascade.

Core Fragmentation Pathway

The mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern under electron ionization (EI). The process is initiated by the removal of an electron to form an energetically unstable molecular ion (M+•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 159.18 g/mol .[1] The subsequent fragmentation is primarily driven by the acetyl group and the inherent stability of the indole ring.

The principal fragmentation cascade involves three key steps:

-

Alpha-Cleavage: The most prominent initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group (alpha-cleavage).[2] This results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This process forms a highly stable, resonance-stabilized acylium ion at m/z 144. This fragment is often the base peak in the spectrum due to its stability. This type of fragmentation is characteristic of ketones.[3][4]

-

Decarbonylation: The acylium ion (m/z 144) readily undergoes the loss of a neutral carbon monoxide (CO) molecule (28 Da).[5] This decarbonylation step leads to the formation of an indole radical cation fragment at m/z 116.

-

Indole Ring Fragmentation: The final characteristic fragmentation involves the indole nucleus itself. The fragment at m/z 116 eliminates a molecule of hydrogen cyanide (HCN), a neutral loss of 27 Da, which is a hallmark fragmentation pathway for the indole ring system.[5] This leads to the formation of a stable ion at m/z 89.

This proposed fragmentation pathway is strongly supported by mass spectra of structurally similar compounds, such as 1-(1H-indol-3-yl)ethanone, which displays major peaks at m/z 159, 144, and 116.[6][7]

Quantitative Fragmentation Data

The primary ions observed in the electron ionization mass spectrum of this compound are summarized below. The relative abundance is inferred from data on isomeric compounds where the acylium ion is typically the most abundant (base peak).

| m/z | Proposed Ion Structure/Formula | Neutral Loss | Mass Loss (Da) | Description |

| 159 | [C₁₀H₉NO]+• | - | - | Molecular Ion (M+•) |

| 144 | [C₉H₆NO]+ | •CH₃ | 15 | Acylium Ion (Base Peak) |

| 116 | [C₈H₆N]+• | CO | 28 | Indole Radical Cation |

| 89 | [C₇H₅]+• | HCN | 27 | Azatropylium-like Ion |

Visualization of Fragmentation Pathway

The logical relationship of the fragmentation cascade is illustrated below. The diagram shows the sequential loss of neutral fragments from the molecular ion to produce the characteristic ions observed in the mass spectrum.

Caption: EI-MS fragmentation cascade of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The data and fragmentation patterns described in this guide are typically obtained using electron ionization mass spectrometry (EI-MS). A representative experimental protocol for analyzing indole derivatives is provided below, based on established methodologies.[5]

-

Instrumentation : A Varian Mat 311 spectrometer or an equivalent high-resolution mass spectrometer is used.

-

Ionization Method : Electron Ionization (EI).

-

Electron Energy : The electron energy is maintained at a standard 70 eV to ensure consistent and reproducible fragmentation patterns, allowing for comparison with spectral libraries.[8]

-

Ion Source Temperature : The electron ionization source is maintained at a constant temperature, typically around 145°C, to ensure sample vaporization without thermal degradation.[5]

-

Sample Introduction : The purified sample of this compound is introduced into the ion source, often via a direct insertion probe or through a gas chromatography (GC) inlet.

-

Mass Analysis : The mass analyzer scans a typical range of m/z 10 to 700 to detect the molecular ion and all relevant fragment ions.[5]

-

Data Acquisition : The detector records the abundance of each ion at its specific m/z value, which is then plotted as a mass spectrum showing relative intensity versus m/z.

Conclusion

The EI-MS fragmentation pattern of this compound is highly characteristic and driven by fundamental principles of ion stability. The pathway is dominated by an initial alpha-cleavage to lose a methyl radical, forming a stable acylium ion (m/z 144), followed by the sequential loss of carbon monoxide (to m/z 116) and hydrogen cyanide (to m/z 89). This predictable fragmentation is invaluable for the structural confirmation of 5-acetylindole derivatives in various scientific and industrial applications, including pharmaceutical research and quality control.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 7. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uni-saarland.de [uni-saarland.de]

Synthetic Pathways to 1-(1H-indol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 1-(1H-indol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development. This document provides a comparative analysis of starting materials, detailed experimental protocols for key reactions, and a visual representation of a common synthetic workflow.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound, also known as 5-acetylindole, predominantly proceeds through two main strategies: the nucleophilic addition of an organometallic reagent to a 5-substituted indole carboxylic acid derivative, and the electrophilic Friedel-Crafts acylation of the indole nucleus. The choice of starting material is critical and dictates the most viable synthetic approach.

The following table summarizes the common starting materials, the synthetic methods employed, and the reported yields for the preparation of this compound.

| Starting Material | Synthetic Method | Reagents | Reported Yield (%) |

| Indole-5-carboxylic acid | Nucleophilic Acylation | Methyllithium, THF | ~72% (analogous) |

| 5-Bromoindole | Friedel-Crafts Acylation (indirect) | 1. n-BuLi, THF; 2. N,N-Dimethylacetamide | Moderate to Good |

| N-tert-Butoxycarbonyl-indole (N-Boc-indole) | Friedel-Crafts Acylation | Acetic anhydride, Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) | Variable |

| Indole | Friedel-Crafts Acylation | Acetic anhydride, Phosphoric acid | Low (major product is 1,3-diacetylindole) |

Experimental Protocols

Method 1: From Indole-5-carboxylic Acid

This method represents a direct and efficient route to this compound.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with indole-5-carboxylic acid and anhydrous tetrahydrofuran (THF).

-

Addition of Methyllithium: The solution is cooled to 0 °C in an ice bath. A solution of methyllithium in diethyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Friedel-Crafts Acylation of N-Protected Indole

Direct Friedel-Crafts acylation of indole typically results in substitution at the C3 position. To achieve acylation at the C5 position, protection of the indole nitrogen is often necessary. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Experimental Protocol:

-

Protection of Indole: To a solution of indole in anhydrous dichloromethane (DCM) are added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude N-Boc-indole is purified by flash chromatography.

-

Friedel-Crafts Acylation: The purified N-Boc-indole is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂), is added dropwise. Acetic anhydride is then added slowly to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Deprotection: The crude N-Boc-5-acetylindole is dissolved in a mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature. The solvent is removed in vacuo.

-

Purification: The residue is purified by column chromatography to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound starting from indole.

Caption: Synthetic routes to this compound.

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 1-(1H-indol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole, is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The synthesis of this molecule is of significant interest, and while several strategies can be envisioned, the most practical and commonly reported methods involve multi-step sequences starting from a pre-functionalized indole ring. Direct electrophilic acylation of the parent indole molecule typically results in substitution at the C3 position of the pyrrole ring, making the synthesis of the C5-acylated isomer a more nuanced challenge.

This technical guide provides a detailed examination of the primary reaction mechanisms for the formation of this compound, focusing on two principal synthetic routes: the conversion of indole-5-carboxylic acid and the transformation of indole-5-carbonitrile. A potential, though less documented, route via the Fischer indole synthesis is also discussed. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to aid researchers in the practical application of these synthetic methods.

Core Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound is most reliably achieved through the functional group manipulation of a 5-substituted indole precursor. The two most prominent pathways commence with either indole-5-carboxylic acid or indole-5-carbonitrile.

Synthesis from Indole-5-Carboxylic Acid

This route involves the reaction of indole-5-carboxylic acid with an organometallic reagent, typically an organolithium species like methyllithium. The use of a Grignard reagent such as methylmagnesium bromide is also feasible but can be complicated by the presence of two acidic protons in the starting material (the carboxylic acid proton and the indole N-H proton).

The reaction with methyllithium proceeds through a multi-step mechanism:

-

Deprotonation: Methyllithium, being a strong base, first deprotonates the most acidic proton of indole-5-carboxylic acid, which is the carboxylic acid proton, to form a lithium carboxylate. A second equivalent of methyllithium then deprotonates the indole nitrogen, forming a dilithiated intermediate.

-

Nucleophilic Addition: A third equivalent of methyllithium acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lithium carboxylate. This forms a tetrahedral gem-diolate intermediate.

-

Aqueous Workup and Hydrolysis: The reaction is quenched with an aqueous acid solution. The gem-diolate intermediate is protonated to form an unstable gem-diol (hydrate), which readily eliminates a molecule of water to yield the final ketone product, this compound.

-

Preparation: To a solution of indole-5-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, is added methyllithium (2.5-3.0 eq., as a solution in diethyl ether) dropwise.

-

Reaction: The resulting mixture is stirred at room temperature for a specified period (typically several hours) to ensure complete formation of the dilithiated species and subsequent nucleophilic addition.

-

Workup: The reaction is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Indole-5-carboxylic acid | |

| Reagent | Methyllithium (1.6 M in diethyl ether) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 40 hours | [1] |

| Yield | 50.6% | [1] |

Synthesis from Indole-5-carbonitrile

This pathway involves the addition of a methyl Grignard reagent to the nitrile group of indole-5-carbonitrile, followed by acidic hydrolysis of the resulting imine intermediate. This is a classic method for the synthesis of ketones from nitriles.

-

Grignard Addition: The methyl Grignard reagent (e.g., methylmagnesium bromide) adds to the electrophilic carbon of the nitrile group to form a magnesium salt of an imine after an initial acid-base reaction with the indole N-H.

-

Hydrolysis: The reaction mixture is then treated with aqueous acid. The imine is protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the formation of the ketone.

-

Preparation of Starting Material: Indole-5-carbonitrile can be prepared from 3-methyl-4-nitrobenzonitrile via the Leimgruber-Batcho indole synthesis. This involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.

-

Grignard Reaction: To a solution of indole-5-carbonitrile (1.0 eq.) in an anhydrous etheral solvent such as THF or diethyl ether under an inert atmosphere, a solution of methylmagnesium bromide (typically 1.1-1.5 eq.) in the same solvent is added dropwise at 0 °C. The reaction is then typically warmed to room temperature or gently heated to drive the reaction to completion.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl) and stirred until the intermediate imine is fully hydrolyzed to the ketone.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Indole-5-carbonitrile | |

| Reagent | Methylmagnesium bromide | |

| Solvent | Tetrahydrofuran (THF) / Toluene | [1] |

| Temperature | Room temperature to 50 °C | [1] |

| Reaction Time | 1 hour at 50 °C | [1] |

| Yield | 33% (for the Grignard and hydrolysis steps) | [1] |

Fischer Indole Synthesis (Hypothetical Route)

The Fischer indole synthesis is a powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.[1][2][3] To synthesize this compound via this route, one would theoretically start with 4-acetylphenylhydrazine and a two-carbon aldehyde equivalent, such as acetaldehyde or its synthetic equivalent.

-

Hydrazone Formation: 4-Acetylphenylhydrazine would first react with acetaldehyde to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to an enamine.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring, yielding this compound.

While this route is mechanistically sound, its practical application for the synthesis of this compound is not well-documented in the scientific literature, suggesting that the multi-step syntheses from pre-formed indoles are generally preferred. This may be due to the availability of the starting materials or the efficiency of the cyclization step.

Summary of Synthetic Routes

The following table summarizes the key aspects of the discussed synthetic routes for this compound.

| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Key Considerations |

| From Carboxylic Acid | Indole-5-carboxylic acid | Methyllithium | 1 | ~51% | Requires multiple equivalents of the organolithium reagent; strict anhydrous conditions are necessary. |

| From Nitrile | Indole-5-carbonitrile | Methylmagnesium bromide | 1 | ~33% | The starting nitrile must first be synthesized, often adding a step to the overall sequence. |

| Fischer Indole Synthesis | 4-Acetylphenylhydrazine | Acetaldehyde, Acid catalyst | 1 | Not well-documented | Availability of the substituted hydrazine may be a limiting factor. |

Conclusion

The formation of this compound is most practically and reliably achieved through multi-step synthetic sequences starting from readily available 5-substituted indoles. The routes commencing from indole-5-carboxylic acid and indole-5-carbonitrile are well-established, with the former generally offering a higher yield in the final conversion step. The choice of route will likely depend on the availability of the starting materials and the desired scale of the synthesis. While the Fischer indole synthesis presents a theoretically direct approach to the indole core, its application for this specific target is not as prevalent in the literature. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable chemical intermediate.

References

A Technical Guide to 1-(1H-indol-5-yl)ethanone: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(1H-indol-5-yl)ethanone, a key chemical intermediate in the development of targeted therapeutics. This document outlines its commercial availability, summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and evaluation in relevant biological assays, and explores its role as a scaffold for inhibitors of the CBP/EP300 bromodomain and COX-2 signaling pathways.

Commercial Availability and Suppliers

This compound (CAS No. 53330-94-2) is readily available from a variety of commercial suppliers. The following table summarizes a selection of vendors and the typical purity of their products. Pricing is generally available upon request from the suppliers.

| Supplier | Product Name(s) | Purity |

| Sigma-Aldrich | This compound | ≥97% |

| Santa Cruz Biotechnology | 1-(1H-Indol-5-yl)-ethanone | ≥97%[1] |

| Echemi | This compound, 5-Acetylindole | Varies by supplier |

| Molbase | This compound | 98% |

| ChemicalBook | This compound | Inquire |

| AbacipharmTech | This compound | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol [2] |

| CAS Number | 53330-94-2[2] |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 138-142 °C |

| Boiling Point | 333.9 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |

| InChIKey | GOFIUEUUROFVMA-UHFFFAOYSA-N[2] |

Synthesis Protocol

The following protocol describes a common method for the synthesis of this compound from indole-5-carboxylic acid.[3]

Materials:

-

Indole-5-carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Heptane

Procedure:

-

Dissolve indole-5-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyllithium solution (2.5 equivalents) dropwise to the stirred solution over a period of 60 minutes. A precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 40 hours.

-

Cool the reaction back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water until gas evolution ceases.

-

Remove the solvent in vacuo.

-

Partition the resulting slurry between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane (e.g., 30% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a colorless oil which solidifies upon standing.

Biological Significance and Experimental Protocols

Derivatives of this compound have emerged as potent and selective inhibitors of two key therapeutic targets: the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), and the cyclooxygenase-2 (COX-2) enzyme.

CBP/EP300 Bromodomain Inhibition

The CBP and p300 proteins are transcriptional co-activators that play a crucial role in regulating gene expression. Their bromodomains are responsible for recognizing acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer.

The following diagram illustrates the role of CBP/p300 in transcriptional activation and how its inhibition can impact oncogenic signaling.

Caption: CBP/EP300 transcriptional activation and its inhibition.

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between the CBP bromodomain and an acetylated histone peptide.[4][5]

Materials:

-

Recombinant human CBP bromodomain protein

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K56ac)

-

Streptavidin-coated Donor beads

-

Anti-CBP antibody-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the assay buffer, the CBP bromodomain protein, and the biotinylated acetylated histone peptide.

-

Add the test compounds to the wells. Include positive (no inhibitor) and negative (no CBP protein) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-CBP antibody-conjugated Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC₅₀ values for each compound by plotting the AlphaScreen signal against the compound concentration.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The following diagram illustrates the role of COX-2 in the inflammatory cascade and how its inhibition can reduce the production of pro-inflammatory prostaglandins.

Caption: COX-2 mediated inflammation and its inhibition.

The following protocols are commonly used to assess the anti-inflammatory and analgesic effects of test compounds in rodent models.[6][7][8][9]

1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

-

Administer the vehicle, positive control, or test compounds orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing (Analgesic Activity)

Materials:

-

Swiss albino mice

-

Acetic acid solution (0.6% in saline)

-

Test compounds

-

Vehicle

-

Positive control (e.g., Aspirin)

Procedure:

-

Fast the animals for a few hours before the experiment.

-

Divide the animals into groups as described above.

-

Administer the vehicle, positive control, or test compounds.

-

After a specific time (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 10 or 20 minutes).

-

Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. Its derivatives have shown significant promise as inhibitors of CBP/EP300 bromodomains and the COX-2 enzyme, making it a compound of high interest for researchers in oncology and inflammation. The information and protocols provided in this guide are intended to facilitate further research and development in these important therapeutic areas.

References

- 1. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 6. scielo.br [scielo.br]

- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.umpr.ac.id [journal.umpr.ac.id]

Methodological & Application

Application Notes and Protocols for 1-(1H-indol-5-yl)ethanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1H-indol-5-yl)ethanone as a key intermediate in the synthesis of pharmacologically active compounds. The following sections detail its application in the development of inhibitors for two critical therapeutic targets: the CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer, and the COX-2 enzyme for managing inflammation and pain.

I. Application in the Development of CBP/EP300 Bromodomain Inhibitors

The CREB-binding protein (CBP) and its homolog E1A binding protein p300 (EP300) are transcriptional coactivators that play a crucial role in the progression of castration-resistant prostate cancer (CRPC).[1] The bromodomain of these proteins is a key reader of acetylated lysine residues on histones and other proteins, making it an attractive target for therapeutic intervention. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains.[1]

Signaling Pathway

Experimental Workflow: Synthesis and Evaluation

Quantitative Data

The following table summarizes the in vitro activity of a potent 1-(1H-indol-1-yl)ethanone derivative, compound 32h, and its ester prodrug, 29h.[1]

| Compound | Target | Assay | IC50 (µM) | Cell Line | Cell Growth Inhibition (GI50, µM) |

| 32h | CBP Bromodomain | AlphaScreen | 0.037 | - | - |

| 29h | - | - | - | LNCaP | 0.85 |

| 29h | - | - | - | 22Rv1 | 1.23 |

| 29h | - | - | - | C4-2B | 0.96 |

Experimental Protocols